(-)-Isopilocarpine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(3S,4S)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one |
InChI |
InChI=1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10+/m1/s1 |
InChI Key |
QCHFTSOMWOSFHM-SCZZXKLOSA-N |
SMILES |
CCC1C(COC1=O)CC2=CN=CN2C |
Isomeric SMILES |
CC[C@H]1[C@@H](COC1=O)CC2=CN=CN2C |
Canonical SMILES |
CCC1C(COC1=O)CC2=CN=CN2C |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Research of Isopilocarpine
Total Synthesis Approaches to (-)-Isopilocarpine and its Enantiomers
The total synthesis of isopilocarpine and its enantiomers has been approached through various strategies, including stereoselective pathways to obtain specific isomers and racemic methodologies that yield a mixture of diastereomers.
Stereoselective Synthetic Pathways
Stereoselective syntheses of isopilocarpine often start from chiral precursors to control the stereochemistry of the final product. One notable approach utilizes L-histidine as a starting material. In this pathway, L-histidine is converted to methyl (R)-2-bromo-3-(1-methyl-5-imidazolyl)propionate. researchgate.netresearchgate.net This key intermediate, with an inverted configuration at the alpha-carbon, undergoes alkylation with dibenzyl ethylmalonate, which also proceeds with inversion of configuration. researchgate.netresearchgate.net The resulting product is then converted into a mixture of (+)-pilocarpine and (+)-isopilocarpine, which can be separated. researchgate.netresearchgate.net While this specific example leads to the (+) enantiomer, the principles of stereocontrol demonstrated are applicable to the synthesis of this compound by starting with the appropriate enantiomer of a chiral building block.
Another strategy involves the use of furan-2-carboxylic acid. unigoa.ac.in This approach focuses on the synthesis of both enantiomers of homopilopic acid, a key precursor. The synthesis begins with the photo-oxidation of furan-2-carboxylic acid. unigoa.ac.in Subsequent steps involving esterification, hydrogenation, and enzymatic hydrolysis allow for the separation of the enantiomers of homopilopic acid. unigoa.ac.in This enantiomerically pure acid can then be converted to the desired enantiomer of pilocarpine (B147212) or isopilocarpine.
A synthesis starting from D-methionine or D-2-aminobutanol has also been reported for the chirospecific synthesis of (+)-pilocarpine, which demonstrates the use of alternative chiral pools for constructing the pilocarpine skeleton. researchgate.net This methodology allows for the synthesis of all four possible stereoisomers, including this compound, by selecting the appropriate starting enantiomer and controlling the subsequent stereochemical transformations. researchgate.net
Racemic Synthesis Methodologies
Racemic syntheses of isopilocarpine typically involve the formation of a mixture of diastereomers that are then separated. A common strategy involves the synthesis of racemic pilosinine as a precursor. google.comox.ac.uk One such method starts with 5-formyl-1-methylimidazole and involves a Stobbe condensation with a succinic acid diester. google.com However, this step is often low-yielding. google.com An alternative approach involves the conversion of the imidazole (B134444) aldehyde to a thioacetal, followed by a Michael addition to γ-crotonolactone and desulfurization to yield a pilosinine derivative. google.com
A high-yielding racemic synthesis of pilocarpine and isopilocarpine has been achieved through two alternative routes for forming the γ-butyrolactone ring. ox.ac.uk The first involves a palladium-catalyzed carbonylation of a homopropargylic alcohol, while the second utilizes a palladium-catalyzed decarboxylation/carbonylation of a 1,3-dioxan-2-one. ox.ac.uk Subsequent hydrogenation of the resulting α-ethylidene lactone produces a mixture of pilocarpine and isopilocarpine. ox.ac.uk This mixture of diastereomers can then be separated by recrystallization of their salts. ox.ac.uk
The synthesis of dl-homopilopic acid is a key step in many racemic syntheses. researchgate.netnih.gov This intermediate can be prepared from diethyl ethylmalonate and 2-oxo-5-ethoxy-2,5-dihydrofuran via a Michael condensation, followed by treatment with hydrobromic acid and subsequent hydrogenation and hydrolysis. researchgate.net The racemic homopilopic acid can then be resolved into its enantiomers, for instance, by forming a salt with α-methylbenzylamine, to proceed with a stereoselective synthesis. researchgate.netnih.gov
Key Intermediates and Reaction Mechanisms in Isopilocarpine Synthesis
The synthesis of isopilocarpine relies on several key intermediates and reaction mechanisms to construct the characteristic γ-butyrolactone and imidazole rings with the correct stereochemistry.
Key Intermediates:
| Intermediate | Role in Synthesis | Reference(s) |
| dl-Homopilopic acid | A crucial precursor for the lactone portion of both pilocarpine and isopilocarpine. It can be resolved to obtain enantiomerically pure forms for stereoselective synthesis. | researchgate.netnih.gov |
| methyl (R)-2-bromo-3-(1-methyl-5-imidazolyl)propionate | A key chiral building block derived from L-histidine, used in stereoselective syntheses to introduce the imidazole moiety and control stereochemistry. | researchgate.netresearchgate.net |
| 5-formyl-1-methylimidazole | A starting material for the construction of the imidazole portion of the molecule in several synthetic routes. | google.com |
| Pilosinine | An alkaloid that can be synthesized and subsequently converted to a mixture of pilocarpine and isopilocarpine. | unigoa.ac.inox.ac.uk |
| α-ethylidene lactone | An intermediate formed in some racemic syntheses, which upon hydrogenation yields a mixture of pilocarpine and isopilocarpine. | ox.ac.uk |
Reaction Mechanisms:
Stobbe Condensation: This reaction is used to form a carbon-carbon bond, for example, between 5-formyl-1-methylimidazole and a succinic acid diester, to build the backbone of the molecule. google.com
Michael Addition: This reaction is employed for the formation of carbon-carbon bonds, such as the addition of a thioacetal derivative of an imidazole aldehyde to γ-crotonolactone. google.com Cascade reactions involving Michael additions have also been utilized. wikipedia.org
Palladium-Catalyzed Carbonylation: This mechanism is used to form the γ-butyrolactone ring from a homopropargylic alcohol. ox.ac.uk
Palladium-Catalyzed Decarboxylation/Carbonylation: An alternative method for lactone ring formation from a 1,3-dioxan-2-one. ox.ac.uk
Walden Inversion: This inversion of stereochemical configuration occurs during certain nucleophilic substitution reactions, such as the alkylation of dibenzyl ethylmalonate with a bromo-intermediate derived from histidine, and is a key principle in controlling the stereochemistry of the final product. researchgate.net
Chemical Transformation and Interconversion Studies
The chemical stability and reactivity of isopilocarpine, particularly its relationship with its epimer pilocarpine and the integrity of its lactone ring, have been extensively studied.
Epimerization of Pilocarpine to Isopilocarpine: Kinetic and Mechanistic Studies
The epimerization of pilocarpine to the more thermodynamically stable isopilocarpine is a significant degradation pathway, especially in aqueous solutions under alkaline conditions. researchgate.netcdnsciencepub.comresearchgate.netescholarship.orgaiche.org
Kinetic Studies: The epimerization process follows pseudo-first-order kinetics. escholarship.org Studies have shown that the rate of hydroxide-ion catalyzed epimerization increases more rapidly with temperature than the rate of hydrolysis. escholarship.org At 30°C and a pD of 10-13, alkaline treatment of pilocarpine results in approximately 28 ± 3% formation of isopilocarpine. researchgate.netcdnsciencepub.comresearchgate.netcdnsciencepub.com
Mechanistic Studies: The mechanism of epimerization involves the formation of a carbanion at the C-2 position (the α-carbon to the lactone carbonyl group), which is stabilized by resonance with the enolate hybrid. researchgate.netescholarship.orgcdnsciencepub.com This enolate intermediate is planar, and subsequent protonation can occur from either face, leading to either the starting pilocarpine (cis isomer) or the epimerized isopilocarpine (trans isomer). cdnsciencepub.com The greater thermodynamic stability of the trans-isomer (isopilocarpine) drives the equilibrium towards its formation. cdnsciencepub.com Interestingly, under similar alkaline conditions, isopilocarpine does not significantly epimerize back to pilocarpine. researchgate.netcdnsciencepub.comresearchgate.net This is because the trans configuration of isopilocarpine is already the more stable one.
Cleavage and Recyclization of the Lactone Ring in Isopilocarpine Systems
The γ-butyrolactone ring in both pilocarpine and isopilocarpine is susceptible to cleavage, primarily through hydrolysis.
Lactone Cleavage: In aqueous solutions, particularly under alkaline conditions (pD 10-13), the lactone ring of isopilocarpine undergoes hydrolysis to form the open-chain carboxylate, isopilocarpinic acid. researchgate.netcdnsciencepub.comresearchgate.net This hydrolysis occurs concurrently with the epimerization of pilocarpine. researchgate.netcdnsciencepub.comresearchgate.net
Recyclization: The open-chain isopilocarpinic acid can recyclize back to form isopilocarpine upon acidification of the solution. researchgate.net This recyclization regenerates the lactone ring. It is important to note that the hydrolysis of isopilocarpine yields only isopilocarpinic acid, which upon recyclization gives back isopilocarpine, without forming pilocarpine. researchgate.net This is in contrast to pilocarpine, where hydrolysis can be accompanied by epimerization, leading to a mixture of pilocarpinic and isopilocarpinic acids.
Synthesis of Isopilocarpine Analogs and Hybrid Ligands
The therapeutic potential of this compound, an epimer of the well-known muscarinic acetylcholine (B1216132) receptor agonist pilocarpine, has prompted significant research into its chemical synthesis and derivatization. researchgate.netresearchgate.net Scientists have focused on creating analogs and hybrid ligands to explore and enhance its biological activity, improve its stability, and better understand its structure-activity relationships (SAR). researchgate.netacs.org This research involves both the rational design of new molecular structures based on the isopilocarpine framework and the development of synthetic pathways to produce these novel compounds.
Design Principles for Isopilocarpine Derivatives
The design of this compound derivatives is guided by several key principles aimed at optimizing the molecule's pharmacological profile. These strategies range from subtle atomic substitutions to the creation of complex hybrid molecules.
A foundational strategy in medicinal chemistry is scaffold hopping , where the core structure of a known active molecule is modified to produce a new chemotype. biosolveit.denih.gov This approach aims to discover novel pharmacophores that may possess improved efficacy or better physicochemical properties. biosolveit.demdpi.com Natural products like this compound serve as excellent starting templates for such modifications. mdpi.comnih.gov
One of the primary motivations for designing isopilocarpine derivatives is to address the compound's inherent instability . In aqueous solutions, pilocarpine and its epimer isopilocarpine are susceptible to hydrolysis, which opens the lactone ring to form the pharmacologically inactive pilocarpic acid and isopilocarpic acid, respectively. acs.orggoogle.com Epimerization between pilocarpine and isopilocarpine also occurs, further complicating its use. acs.org The development of derivatives, such as ionic liquid analogs, represents a design strategy to enhance the structural stability of the core molecule. acs.org
Structure-activity relationship (SAR) studies provide critical insights for rational drug design. Computational docking analyses have revealed that the lower activity of this compound compared to (+)-pilocarpine at certain muscarinic receptors is due to its stereochemistry. researchgate.netresearchgate.netacs.org The trans-configuration of the ethyl and imidazolylmethyl substituents on the lactone ring in isopilocarpine prevents the formation of a key hydrogen bond between the lactone carbonyl group and the receptor. researchgate.netacs.org This understanding allows chemists to design derivatives that can overcome this structural disadvantage.
A more advanced design principle is the creation of bitopic or hybrid ligands . researchgate.netacs.org This strategy involves covalently linking the isopilocarpine scaffold (the "orthosteric" portion that binds to the primary active site of a receptor) to a second molecule that binds to an allosteric site on the same receptor. acs.org This can dramatically alter the binding mode and efficacy of the ligand. In a notable example, a hybrid ligand was synthesized by linking this compound to a naphmethonium fragment. researchgate.netresearchgate.net This hybrid molecule exhibited greater activity than a similar hybrid made from pilocarpine, an inversion of the typical activity profile of the parent compounds. researchgate.netacs.org This enhanced activity is attributed to the high-affinity allosteric fragment dominating the binding event, which in turn forces the isopilocarpine portion into a more favorable orientation within the primary binding site, allowing it to form a crucial hydrogen bond that the parent molecule cannot. researchgate.netacs.org
| Design Principle | Objective | Example Application for this compound |
| Scaffold Modification | Discover novel chemotypes with improved properties. biosolveit.denih.gov | Replacing the lactone ring with an oxazolidinone. researchgate.net |
| Stability Enhancement | Overcome hydrolysis and epimerization. acs.org | Creation of ionic liquid pilocarpine analogs. acs.org |
| SAR-Guided Design | Overcome structural disadvantages identified by docking studies. researchgate.netresearchgate.net | Modifying the scaffold to promote hydrogen bonding at the receptor site. |
| Hybrid Ligand Formation | Enhance activity and modify binding mode. acs.org | Linking the isopilocarpine scaffold to a naphmethonium fragment. researchgate.netresearchgate.net |
Synthetic Routes to Modified Isopilocarpine Scaffolds
The creation of this compound analogs relies on a variety of synthetic strategies, from the simple conversion of its diastereomer to complex, multi-step pathways for building entirely new scaffolds.
This compound is frequently obtained directly from (+)-pilocarpine, its more abundant diastereomer. The conversion is achieved through epimerization of the labile stereocenter located at the alpha-position to the lactone carbonyl. researchgate.net This process is typically carried out on the free base form of pilocarpine. researchgate.net
Several total synthesis routes have been developed that can yield isopilocarpine, often as part of a mixture with pilocarpine.
Synthesis from Pilosinine : A high-yielding synthesis of racemic pilocarpine and isopilocarpine can be achieved starting from the related alkaloid, pilosinine. unigoa.ac.in
Synthesis from L-Histidine : Stereoselective syntheses starting from the amino acid L-histidine have been reported to produce a mixture of (+)-pilocarpine and (+)-isopilocarpine. researchgate.netresearchgate.net A key step in this route involves converting L-histidine into an intermediate such as methyl (R)-2-bromo-3-(l-methyl-5-imidazolyl)propionate, which undergoes alkylation and subsequent cyclization. researchgate.net
Synthesis via Homopilopic Acid : A widely used strategy involves the synthesis of a key intermediate, dl-homopilopic acid. nih.gov This intermediate can then be resolved into its separate enantiomers and further elaborated to construct the final imidazole-containing lactone structure. nih.gov
The synthesis of novel analogs often requires significant scaffold modification . One reported modification involves the complete replacement of the lactone ring with an oxazolidinone ring system, creating a versatile ketone intermediate that can be used to prepare more complex structures. researchgate.net
The synthesis of hybrid ligands is a more intricate process. For example, the synthesis of an analog like desmethyl pilosinine requires a protection strategy, where the imidazole nitrogen is protected with a benzyl (B1604629) group throughout the synthesis. researchgate.net The general synthesis of bitopic ligands involves connecting the isopilocarpine core to another pharmacophore, such as a naphmethonium fragment, using linkers of varying lengths, commonly composed of a chain of methylene (B1212753) groups. researchgate.netacs.org These syntheses often employ a range of chemical reactions, including Michael additions and desulfurization with reagents like Raney nickel. researchgate.netunigoa.ac.in
| Synthetic Starting Material | Key Intermediates/Strategy | Target Molecule(s) |
| (+)-Pilocarpine | Epimerization of the free base. researchgate.net | This compound |
| Pilosinine | High-yield conversion. unigoa.ac.in | Racemic Pilocarpine/Isopilocarpine |
| L-Histidine | Stereoselective synthesis via bromo-imidazole propionate. researchgate.net | (+)-Pilocarpine and (+)-Isopilocarpine |
| Various | Synthesis of dl-homopilopic acid intermediate. nih.gov | Pilocarpine and Isopilocarpine |
| Diol 5 and Arylfluoride 4 | SNAr reaction, lactone ring replacement. researchgate.net | Oxazolidinone-based Isopilocarpine analog |
| Dithiane, furan-2(5H)-one | Michael-addition-alkylation, linkage to allosteric modulator. researchgate.net | Isopilocarpine-naphmethonium hybrid ligands |
Stereochemical Investigations and Conformational Analysis of Isopilocarpine
Conformational Studies and Stereoisomeric Stability
Crystallographic Analysis of Isopilocarpine and its Derivatives
Crystallographic analysis, particularly X-ray diffraction, is a fundamental technique for determining the precise three-dimensional arrangement of atoms within a molecule and its packing in the solid state nih.govwikipedia.orglibretexts.org. For (-)-isopilocarpine, crystallographic studies have been instrumental in confirming its stereochemical configuration. Isopilocarpine is known to be the trans diastereomer of pilocarpine (B147212) drugfuture.com. Crystal structure analysis has been employed to confirm this trans configuration, providing definitive evidence for its molecular geometry scispace.com. While isopilocarpine itself can be obtained as crystalline material researchgate.net, detailed crystallographic data such as unit cell parameters or space group information for the free base are not extensively detailed in the readily available literature. However, the principles of X-ray crystallography allow for the determination of absolute configurations and the analysis of molecular structures, which are crucial for understanding chiral compounds like isopilocarpine nih.govxtalpi.com. Studies on various derivatives also contribute to the understanding of the structural nuances of the isopilocarpine scaffold.
Chiroptical Properties of Isopilocarpine
Chiroptical properties arise from the interaction of chiral molecules with polarized light. These properties are highly sensitive to the molecule's stereochemistry and are essential for confirming enantiomeric purity and elucidating absolute configurations researchgate.netstanford.edu. For this compound, these techniques provide vital information about its optically active nature.
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Studies
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are spectroscopic techniques that measure the interaction of chiral molecules with left and right circularly polarized light as a function of wavelength researchgate.netyoutube.comkud.ac.inleidenuniv.nl. ORD measures the difference in refractive indices for left and right circularly polarized light, resulting in a change in the plane of polarization kud.ac.in. CD, on the other hand, measures the difference in absorption of left and right circularly polarized light by a chiral molecule, often associated with specific chromophores within the molecule researchgate.netund.edu.
Studies involving ORD and CD spectra of pilocarpine and its diastereomer, isopilocarpine, have been discussed in the literature researchgate.net. These techniques are valuable for conformational analysis and for assigning absolute configurations, as they can reveal characteristic spectral features, such as Cotton effects, which are directly related to the molecule's stereochemistry researchgate.netyoutube.comleidenuniv.nl. While specific numerical ORD or CD spectral data for this compound are not detailed here, the application of these methods is recognized as a powerful tool for characterizing chiral compounds and confirming their stereochemical assignments researchgate.netresearchgate.net.
Polarimetric Measurements for Enantiomeric Purity and Concentration
Polarimetry is a technique that quantifies the optical activity of a chiral compound by measuring the rotation of plane-polarized light wikipedia.orglibretexts.org. The observed rotation (α) is influenced by the concentration of the chiral substance, the path length of the light through the sample, and the specific rotation ([α]) of the compound. Specific rotation is an intensive property, defined by the formula:
[α] = (100 × α) / (l × c)
where:
[α] is the specific rotation
α is the observed optical rotation in degrees
l is the path length in decimeters (dm)
c is the concentration in grams per milliliter (g/mL)
Polarimetric measurements are crucial for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral sample, provided the specific rotation of the pure enantiomer is known wikipedia.orglibretexts.orgthieme-connect.de. By comparing the measured specific rotation of a sample to that of the pure enantiomer, the proportion of each enantiomer can be calculated.
For isopilocarpine, specific rotation data has been reported. In one instance, isopilocarpine was noted to have a specific rotation of [α]D18 +50° (c = 2) newdrugapprovals.org. This value, measured at a specific temperature (18°C) and concentration (2 g/100 mL), indicates its optically active nature. Polarimetric measurements are also employed in analytical methods to quantify isopilocarpine, sometimes in combination with other spectroscopic techniques nih.gov.
Table 1: Specific Rotation Data for Isopilocarpine
| Compound | Temperature (°C) | Wavelength (nm) | Concentration (c) | Path Length (dm) | Specific Rotation ([α]D) | Reference |
| Isopilocarpine | 18 | D-line (589) | 2 g/100 mL | Not specified | +50° | newdrugapprovals.org |
Note: The concentration unit 'c = 2' is interpreted as 2 g per 100 mL of solvent, a common convention in polarimetry.
Biochemical and Mechanistic Pharmacology Studies of Isopilocarpine
Enzymatic Interactions and Biotransformation Pathways (Pre-clinical Models)
The biotransformation of (-)-Isopilocarpine, a stereoisomer of the cholinergic agonist pilocarpine (B147212), is primarily understood through the metabolic pathways established for pilocarpine. In preclinical and in vitro models, two main enzymatic pathways are responsible for its metabolism: hydrolysis by esterases and oxidation by cytochrome P450 (CYP) enzymes. These interactions convert the active compound into more polar, readily excretable metabolites.
In vitro studies using human and animal-derived biochemical systems, such as liver microsomes and plasma, have been crucial in elucidating the enzymatic processes involved in the metabolism of pilocarpine and, by extension, its epimer, isopilocarpine.
Metabolism by Esterases: The primary hydrolytic pathway involves the cleavage of the lactone ring, a characteristic feature of the pilocarpine structure. This reaction is catalyzed by esterases present in plasma and various tissues. Research has identified human paraoxonase 1 (PON1), a calcium-dependent esterase, as the major enzyme responsible for the hydrolysis of pilocarpine. nih.gov This enzymatic action results in the formation of the corresponding carboxylic acid derivative. For this compound, this hydrolysis yields isopilocarpic acid. nih.govnih.govresearchsolutions.comnih.gov The cornea is also considered a significant site of metabolism, containing esterases that contribute to the formation of these hydrolytic products. fda.gov
Metabolism by Cytochrome P450 (CYP) Enzymes: The oxidative metabolism is predominantly carried out by the cytochrome P450 system, a superfamily of enzymes concentrated in the liver. mdpi.com Specific research has pinpointed CYP2A6 as the principal enzyme responsible for the hydroxylation of pilocarpine. nih.govsci-hub.sefda.gov This Phase I metabolic reaction introduces a hydroxyl group onto the molecule, significantly increasing its polarity. mdpi.comresearchgate.net
Studies using human liver microsomes demonstrated that the formation of 3-hydroxypilocarpine was strongly inhibited by coumarin, a selective inhibitor of CYP2A6. nih.gov Further experiments with recombinant human CYP isoforms confirmed that CYP2A6 exhibited the highest activity for this transformation. nih.gov The Michaelis-Menten constant (Km) for this reaction in recombinant CYP2A6 was determined to be 3.1 µM, a value comparable to that observed in human liver microsomes (1.5 µM), underscoring the enzyme's high affinity for the substrate. nih.gov Given the structural similarity, this compound is also presumed to be a substrate for CYP2A6.
Table 1: Key Enzymes in the Biotransformation of the Isopilocarpine Structure
| Enzyme Class | Specific Enzyme (Human) | Metabolic Reaction | Resulting Metabolite Class |
|---|---|---|---|
| Esterase | Paraoxonase 1 (PON1) | Hydrolysis (Lactone Ring Cleavage) | Carboxylic Acids (e.g., Isopilocarpic Acid) |
| Cytochrome P450 | CYP2A6 | Oxidation (Hydroxylation) | Hydroxylated Derivatives |
The enzymatic interactions described lead to the formation of specific, identifiable metabolites. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to separate and identify these compounds in various biological matrices. nih.govresearchsolutions.comnih.gov
The two major metabolic pathways for the pilocarpine/isopilocarpine scaffold yield distinct products:
Isopilocarpic Acid : This metabolite is the product of esterase-mediated hydrolysis. nih.govnih.govresearchsolutions.comnih.gov The opening of the lactone ring in the this compound molecule results in the formation of this pharmacologically inactive carboxylic acid. Isopilocarpic acid is a known degradation product found in ophthalmic formulations and is also formed in vivo. nih.govfda.gov
3-Hydroxyisopilocarpine : While the 3-hydroxylation product of pilocarpine (3-hydroxypilocarpine) has been definitively identified as a novel metabolite in human urine and plasma, the corresponding metabolite for isopilocarpine is inferred. fda.govnih.gov This oxidative metabolite is formed through the action of CYP2A6. nih.gov The high stereoselectivity of this enzyme suggests that the 3-(S) diastereomer is not formed from pilocarpine, indicating a specific spatial arrangement is required for the enzymatic interaction. fda.gov
These biotransformation pathways represent the primary clearance mechanisms for this compound in preclinical models, converting the lipophilic parent drug into more water-soluble compounds that can be more easily eliminated from the body.
Table 2: Identified and Inferred Metabolites of this compound
| Parent Compound | Metabolic Pathway | Enzyme System | Metabolite |
|---|---|---|---|
| This compound | Hydrolysis | Esterases (e.g., PON1) | Isopilocarpic Acid |
| This compound | Oxidation | Cytochrome P450 (CYP2A6) | 3-Hydroxyisopilocarpine (Inferred) |
Biosynthetic Pathways Research of Pilocarpus Alkaloids Including Isopilocarpine
Identification of Precursors and Biosynthetic Intermediates
Studies employing radiolabeled precursors and analysis of alkaloid profiles have been instrumental in proposing the building blocks for pilocarpine (B147212) biosynthesis. These investigations highlight the crucial roles of specific amino acids and central metabolic intermediates in constructing the complex alkaloid structure.
L-Histidine is considered the foundational precursor for the imidazole (B134444) moiety present in pilocarpine and its related alkaloids. Its structural similarity to the imidazole ring strongly supports its role as the starting material for this part of the molecule. Experimental evidence, including the observation of increased pilocarpine production in Pilocarpus callus cultures upon the addition of L-histidine to the growth medium, further corroborates this hypothesis researchgate.netperspectecolconserv.comresearchgate.net. Radiolabeling studies have also confirmed the incorporation of histidine into the pilocarpine structure escholarship.org.
Methionine plays a critical role in providing the N-methyl group found in pilocarpine. Methionine is the primary biological methyl group donor in plants, serving as the precursor to S-adenosylmethionine (AdoMet), which facilitates methylation reactions throughout secondary metabolism nih.govnih.govmdpi.comontosight.aiwikipedia.org. Radiolabeling experiments have demonstrated that the methyl group derived from methionine is indeed incorporated into the N-methyl position of pilocarpine within the plant tissues escholarship.org.
Beyond the imidazole ring and the N-methyl group, other carbon atoms forming the skeleton of pilocarpine are thought to originate from central metabolic intermediates. Acetyl-CoA and L-Threonine have been proposed as potential donors for these additional carbon atoms researchgate.netperspectecolconserv.comeyesustain.orgresearchgate.net. The addition of L-threonine to plant cell cultures has been shown to enhance pilocarpine production, lending support to its involvement in the biosynthetic pathway researchgate.netperspectecolconserv.com. Acetyl-CoA is a versatile metabolite central to numerous biosynthetic pathways, including those for fatty acids, terpenes, and organic acids, making it a plausible source for carbon units wiley-vch.de.
Table 1: Proposed Precursors in Pilocarpine Biosynthesis
| Precursor | Proposed Role in Pilocarpine Biosynthesis | Supporting Evidence |
| L-Histidine | Imidazole ring formation | Structural similarity; radiolabeling studies; increased production in callus cultures upon addition. researchgate.netperspectecolconserv.comresearchgate.netescholarship.orgresearchgate.netscielo.breaspublisher.comnih.govresearchgate.netmbl.or.kr |
| Methionine | N-methyl group donor | Radiolabeling studies showed incorporation into the N-methyl group. escholarship.org |
| Acetyl-CoA | Carbon skeleton assembly | Proposed as a source of additional carbon atoms. researchgate.netperspectecolconserv.comeyesustain.orgresearchgate.net |
| L-Threonine | Carbon skeleton assembly | Proposed as a source of additional carbon atoms; increased production in callus cultures upon addition. researchgate.netperspectecolconserv.comeyesustain.orgresearchgate.net |
Elucidation of Enzymatic Steps and Genetic Control in Pilocarpus Plants
The precise enzymatic steps that transform these precursors into pilocarpine and its related alkaloids, including (-)-isopilocarpine, are not yet fully understood. While some initial proposals suggest the involvement of enzymes like histidine ammonia-lyase (HAL) and threonine ammonia-lyase (TAL) in early stages researchgate.net, comprehensive identification of the enzyme cascade and the genes encoding them is an active area of research. Modern approaches utilizing transcriptomics data and heterologous expression systems in model plants like Nicotiana benthamiana are being employed to identify key enzymes and understand the genetic control of the pathway researchgate.neteuropa.eu. Oxidoreductases, in particular, are known to play crucial roles in forming the core ring systems of complex alkaloids, often with high stereo- and regioselectivity that is challenging to replicate chemically nih.gov.
Isopilocarpine as a Natural Product or Artifact of Extraction/Processing
This compound is a diastereomer of pilocarpine, differing in the stereochemistry at one of the chiral centers ncats.io. While it is found in Pilocarpus species alongside pilocarpine, substantial research suggests that this compound is primarily an artifact rather than a direct product of primary alkaloid biosynthesis in the living plant escholarship.orgresearchgate.net.
Evidence indicates that this compound is predominantly formed through the epimerization of pilocarpine. This chemical transformation is particularly prone to occurring during the drying, storage, and extraction processes of the plant material escholarship.orgresearchgate.net. The epimerization is often catalyzed by hydroxide (B78521) ions, and its rate increases significantly with temperature, a factor that must be considered during heat sterilization of pilocarpine solutions escholarship.orgresearchgate.net. Studies have shown that pilocarpine can rapidly epimerize to isopilocarpine under alkaline conditions, whereas isopilocarpine itself does not readily epimerize back to pilocarpine researchgate.net. Therefore, the presence of this compound in extracts is often attributed to the degradation of pilocarpine during post-harvest handling and extraction procedures, rather than de novo synthesis within the plant.
Table 2: Key Pilocarpus Alkaloids and Isopilocarpine's Status
| Alkaloid | Relationship to Pilocarpine/Isopilocarpine | Key Characteristics |
| Pilocarpine | Primary bioactive alkaloid; target of biosynthesis. | Used for glaucoma and xerostomia; stimulates parasympathetic system. researchgate.netscielo.breaspublisher.commbl.or.kr |
| This compound | Diastereomer of pilocarpine; often an artifact of pilocarpine degradation. | Formed by epimerization of pilocarpine during processing (drying, storage, extraction). Has no significant muscarinic receptor activity. escholarship.orgncats.ioresearchgate.net |
| Pilosine | Another imidazole alkaloid found in Pilocarpus. | May have its own biosynthesis pathway distinct from pilocarpine. researchgate.net |
| Other Alkaloids | Various other imidazole alkaloids are found in Pilocarpus species. | Examples include anhydropilosine, trachyllophiline, isopilosine. researchgate.netresearchgate.netnih.govdntb.gov.uamdpi.com |
Compound Name List:
this compound
Pilocarpine
L-Histidine
Methionine
Acetyl-CoA
L-Threonine
S-adenosylmethionine (AdoMet)
Histidine ammonia-lyase (HAL)
Threonine ammonia-lyase (TAL)
Anhydropilosine
Trachyllophiline
Isopilosine
Advanced Analytical Methodologies and Separation Science for Isopilocarpine
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone for separating and quantifying (-)-Isopilocarpine due to its presence alongside related compounds like isopilocarpine, pilocarpic acid, and isopilocarpic acid.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC has emerged as a primary technique for the analysis of this compound, offering high resolution and sensitivity. Method development typically focuses on optimizing stationary phases, mobile phases, and detection parameters to achieve efficient separation.
Reverse Phase Chromatography with Various Stationary Phases
Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely utilized for the separation of pilocarpine (B147212) and its related substances, including this compound nih.govpsu.eduoup.comnih.gov. Common stationary phases employed include:
C18 Stationary Phases: Octadecyl (C18) bonded silica (B1680970) columns are frequently used for the separation of pilocarpine and its degradation products psu.edumdpi.comscite.aicpu.edu.cnnih.gov. These columns provide effective separation based on hydrophobicity.
Phenyl Stationary Phases: Phenyl-bonded silica columns have also demonstrated efficacy in separating pilocarpine, isopilocarpine, and pilocarpic acid oup.commdpi.comresearchgate.netoup.comresearchgate.net. These phases offer different selectivity compared to C18, often due to pi-pi interactions with aromatic compounds.
Cyclodextrin Stationary Phases: Cyclodextrin-based stationary phases, particularly those modified with phenyl groups, have been investigated for chiral separations, although their primary application for this compound is in achieving specific selectivity through inclusion complexation mdpi.comchromatographyonline.comsigmaaldrich.com.
The mobile phase composition, typically a mixture of aqueous buffers and organic modifiers like acetonitrile (B52724) or methanol (B129727), is optimized to achieve the desired separation. Detection is commonly performed using UV spectrophotometry, often around 215-220 nm, where pilocarpine and its related compounds exhibit significant absorbance oup.comnih.govcpu.edu.cnresearchgate.netoup.commbl.or.krnih.gov.
Application of Monolithic HPLC Columns for Fast Analysis
Monolithic HPLC columns, characterized by a single rod of porous silica-based material, offer advantages in terms of speed and efficiency for the analysis of pilocarpine and its degradation products mdpi.comscite.aiingentaconnect.comresearchgate.netnih.govdntb.gov.uascite.ai. Studies have shown that monolithic C18 columns can provide superior resolution and significantly reduce run times compared to conventional particulate C18 columns ingentaconnect.comresearchgate.netnih.gov. For instance, a monolithic column achieved a total run time of 9 minutes compared to 13.5 minutes for a conventional C18 column at a flow rate of 1 mL/min, while maintaining comparable or better resolution and peak symmetry ingentaconnect.comresearchgate.netnih.gov. These columns also demonstrate advantages in reduced wash and re-equilibration times, making them suitable for high-throughput analysis ingentaconnect.comresearchgate.netnih.gov. Detection limits on monolithic columns have been reported to be lower than those on conventional columns, with quantitation limits of 0.5 μg/mL compared to 1 μg/mL researchgate.netnih.gov.
Gas Chromatography (GC) with Pre-column Derivatization
While HPLC is more prevalent, Gas Chromatography (GC) can also be employed for the analysis of pilocarpine and related compounds. However, GC typically requires pre-column derivatization to enhance the volatility and detectability of these less volatile analytes scite.airesearchgate.netmdpi.comnih.govd-nb.infocore.ac.uk. Derivatization converts the analytes into more volatile and thermally stable derivatives, which can then be effectively separated and detected by GC, often with flame ionization detection (FID) or mass spectrometry (MS) mdpi.comd-nb.info. This approach is valuable for specific applications where GC offers advantages in resolving certain types of compounds or when coupled with MS for structural elucidation.
Capillary Electrophoresis (CE) for Alkaloid Analysis
Capillary Electrophoresis (CE) offers an alternative separation technique for alkaloids like pilocarpine and its epimer, isopilocarpine scite.aicapes.gov.brscience.govugent.benih.govdntb.gov.ua. CE separates analytes based on their charge-to-size ratio in an electric field. Studies have demonstrated the successful separation of pilocarpine from isopilocarpine using CE with coated fused-silica capillaries and specific buffer systems, such as 0.1 M sodium dihydrogenphosphate at pH 8 nih.gov. The inclusion of β-cyclodextrin in the buffer has been shown to improve the baseline separation of these epimers nih.gov. CE methods are valuable for analyzing complex alkaloid mixtures and can be highly sensitive with UV detection at 217 nm nih.gov.
Spectroscopic Detection and Characterization in Analytical Methods
Spectroscopic techniques are crucial for the definitive identification and structural characterization of this compound within analytical methods.
UV-Visible Spectrophotometry: As mentioned in the HPLC section, UV-Vis detection is a standard method for quantifying pilocarpine and its related compounds, typically monitoring absorbance at wavelengths around 215-220 nm oup.comnih.govcpu.edu.cnresearchgate.netoup.commbl.or.krnih.govsemanticscholar.org.
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with HPLC (HPLC-MS/MS), is a powerful tool for both qualitative and quantitative analysis mdpi.comnih.govdntb.gov.uasemanticscholar.orgnih.govresearchgate.netplos.org. ESI-MS (Electrospray Ionization Mass Spectrometry) allows for the detection of protonated molecular ions ([M+H]⁺) of pilocarpine and its related alkaloids, providing molecular weight information mdpi.comnih.govresearchgate.netplos.org. Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by fragmenting precursor ions and detecting specific product ions, enabling the identification and quantification of compounds even in complex matrices mdpi.comnih.govnih.govresearchgate.net. For instance, MS/MS analysis has been used to identify known and novel alkaloids from Pilocarpus species and to separate isomers mdpi.comnih.govresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, is indispensable for the definitive structural elucidation and characterization of this compound and its related compounds semanticscholar.orgplos.org. These techniques provide detailed information about the molecular structure, including the connectivity of atoms and stereochemistry.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopies like FT-IR and FT-Raman provide complementary information about the functional groups and molecular vibrations of this compound, aiding in its characterization and identification semanticscholar.orgplos.org.
UV Spectrophotometry for Detection and Quantification
UV spectrophotometry is a widely used technique for the detection and quantification of compounds that absorb ultraviolet light. While this compound, like other pilocarpine alkaloids, lacks strong chromophores, it can be detected at low wavelengths, typically between 210-217 nm mdpi.comnih.govoup.comnih.gov. This low wavelength detection can sometimes lead to interference from other compounds present in complex matrices, such as plant extracts or pharmaceutical formulations mdpi.com.
Detection Wavelengths: Studies have reported optimal detection wavelengths for pilocarpine and its related alkaloids, including this compound, to be around 210-220 nm mdpi.comoup.comnih.govirjmets.comnih.govoup.comnih.gov.
Quantification: UV spectrophotometry, often coupled with High-Performance Liquid Chromatography (HPLC), allows for the quantification of this compound by comparing its absorbance to that of a known standard mdpi.comoup.com. The linearity of calibration curves, with correlation coefficients often exceeding 0.999, demonstrates the suitability of UV detection for quantification researchgate.net.
Mass Spectrometry (MS and Tandem MS) in Conjunction with Chromatography
Mass spectrometry (MS), particularly when coupled with chromatographic techniques like HPLC (LC-MS) or Gas Chromatography (GC) (GC-MS), offers enhanced sensitivity, specificity, and structural information for the analysis of this compound sepscience.comnih.govnih.gov. Tandem MS (MS/MS) provides even greater selectivity and structural elucidation capabilities by analyzing fragment ions oup.comnih.govCurrent time information in Madison County, US..
LC-MS/MS Applications: LC-MS/MS methods have been developed for the simultaneous detection and quantification of imidazole (B134444) alkaloids, including this compound, extracted from Pilocarpus species mdpi.comnih.gov. These methods allow for the chromatographic separation of isomers and provide rich structural information through fragmentation patterns mdpi.comnih.gov.
Advantages: LC-MS/MS offers lower detection limits and richer structural information compared to UV detection, especially when dealing with complex plant extracts where other compounds might interfere at low UV wavelengths mdpi.comsepscience.com. However, certain mobile phase additives, like triethylamine (B128534) commonly used to prevent peak tailing in HPLC, can be incompatible with Electrospray Ionization (ESI)-MS detection mdpi.comnih.gov.
NMR Spectroscopy in Quantitative and Qualitative Analysis of Mixtures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both qualitative and quantitative analysis, providing detailed structural information and enabling the determination of compound purity and concentrations nih.govfujifilm.comox.ac.uknih.gov.
Qualitative Analysis: NMR, particularly ¹H and ¹³C NMR, is indispensable for elucidating the molecular structure of this compound and identifying its presence in complex mixtures. The chemical shifts, coupling constants, and integration ratios of signals provide definitive structural identification nih.govfujifilm.comchemistry-chemists.com.
Quantitative NMR (qNMR): qNMR allows for the direct determination of analyte concentrations and purity by comparing the integral of specific analyte signals to those of a known internal standard nih.govfujifilm.comox.ac.uknih.gov. This technique is valuable for assessing the purity of isolated this compound and for determining its concentration in mixtures without the need for specific chromophores, although it is generally less sensitive than MS nih.gov. qNMR can be used for relative concentration determination (e.g., isomer ratios) or absolute concentration determination with a calibrated standard ox.ac.uk.
Strategies for Separating Isopilocarpine from Related Alkaloids and Degradation Products
This compound is often found alongside other pilocarpine alkaloids, such as pilocarpine itself, pilosine, and isopilosine, and can also be a degradation product of pilocarpine. Effective separation is essential for accurate analysis. High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose.
HPLC Separation: Reversed-phase HPLC (RP-HPLC) is commonly used, with stationary phases such as C18, phenyl, or ion-exchange columns being effective for separating pilocarpine and its related alkaloids mdpi.comoup.comnih.govirjmets.comnih.govoup.comnih.govnih.govingentaconnect.comoup.comscite.aiscite.ai.
RP-HPLC Conditions: Various mobile phase compositions have been reported, often involving aqueous buffers (e.g., phosphate (B84403) buffers) with organic modifiers like acetonitrile or methanol mdpi.comoup.comirjmets.comnih.govoup.comnih.govnih.govnih.govpsu.edu. The pH of the mobile phase is a critical parameter, with values around pH 2.5 to 3.5 being frequently used irjmets.comoup.comnih.govpsu.edu.
Specific Separations: Methods have been developed to separate this compound from pilocarpine, pilocarpic acid, and isopilocarpic acid oup.comnih.govnih.govoup.comnih.govingentaconnect.comscite.ainih.govnih.govcpu.edu.cnresearchgate.net. For instance, a phenyl-bonded column with UV detection at 220 nm has shown good separation capabilities, with coefficients of variation for pilocarpine around 3.20-4.10% oup.comoup.com. Normal-phase HPLC using a silica column with a hexane/isopropanol/ammonium hydroxide (B78521) mobile phase has also been effective nih.gov. Monolithic C18 columns have been evaluated for faster analysis, demonstrating good linearity and recovery irjmets.comingentaconnect.com.
Other Separation Techniques: While HPLC is dominant, capillary electrophoresis (CE) and micellar electrokinetic chromatography (MEKC) have also been explored for separating pilocarpine and its degradation products diva-portal.orgresearchgate.net.
Method Validation and Reproducibility in Analytical Research
Method validation is a critical step to ensure that an analytical method is suitable for its intended purpose, providing reliable and reproducible results sepscience.comglobalresearchonline.neteuropa.euich.org. Validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential for establishing the quality of analytical data irjmets.comresearchgate.netglobalresearchonline.neteuropa.euich.orgresearchgate.net.
Key Validation Parameters:
Accuracy: Assessed through recovery studies, typically aiming for results between 98-102% researchgate.netglobalresearchonline.netresearchgate.net.
Precision: Evaluated by repeatability (intra-assay) and intermediate precision (within-laboratory variations on different days or by different analysts) globalresearchonline.netich.orggmpinsiders.com. Reproducibility, assessed through inter-laboratory trials, is important for method standardization ich.orggmpinsiders.com. Relative standard deviation (%RSD) values consistently below 2% indicate good precision and reproducibility irjmets.comresearchgate.net.
Linearity: Demonstrated by constructing calibration curves with correlation coefficients typically exceeding 0.999 researchgate.netresearchgate.net. The method must show linear responses across a defined range of analyte concentrations globalresearchonline.neteuropa.eu.
Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities or degradation products irjmets.comresearchgate.netglobalresearchonline.net.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentrations at which the analyte can be reliably detected and quantified, respectively globalresearchonline.neteuropa.eu.
Robustness: Assesses the method's reliability when subjected to small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature, flow rate) globalresearchonline.netich.orggmpinsiders.com. This indicates the method's capacity to remain unaffected by minor changes, ensuring consistent performance during routine use globalresearchonline.netgmpinsiders.com. For example, variations in mobile phase composition by ±10%, flow rate by ±0.2 mL/min, or buffer pH by ±0.2 units are typically evaluated researchgate.netglobalresearchonline.net.
Reproducibility: Ensuring reproducibility is paramount for analytical research. Studies often report %RSD values below 2% for precision and reproducibility, confirming the reliability of the developed methods irjmets.comresearchgate.net. Validation according to ICH guidelines ensures that the method provides reproducible, reliable, and consistent results suitable for its intended purpose globalresearchonline.net.
Computational Chemistry and Molecular Modeling Studies of Isopilocarpine
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they form a stable ligand-receptor complex. For (-)-isopilocarpine, docking studies have primarily focused on its interaction with muscarinic receptors.
Prediction of Binding Modes and Affinities at Muscarinic Receptors
Computational docking studies of pilocarpine (B147212) and this compound to the M2 muscarinic receptor suggest that the trans-configuration of this compound leads to a disruption of a key hydrogen bond formed by the lactone carbonyl with N6. This interaction is believed to contribute to the observed lower activity of this compound compared to pilocarpine researchgate.netnih.govacs.orgresearchgate.net. Specifically, pilocarpine was found to be more active among the orthosteric ligands studied, with this compound's reduced activity attributed to this loss of a hydrogen bond interaction researchgate.netnih.govacs.orgresearchgate.net. Relative binding affinity measurements using bovine ciliary muscle tissue indicated that this compound's binding affinity was approximately one-tenth that of pilocarpine nih.gov.
Ligand-Target Interaction Analysis for Structural Insights
Docking simulations provide detailed insights into the specific interactions between this compound and its target receptors. For the M2 muscarinic receptor, the trans-configuration of this compound was predicted to cause a loss of hydrogen bonding from the lactone carbonyl to N6, which is crucial for strong binding researchgate.netnih.govacs.orgresearchgate.net. In contrast, hybrid ligands incorporating the this compound moiety showed a different binding mode where the hydrogen bond of interest was formed by the hybrid molecule, suggesting a modification of the orthosteric moiety's interaction upon hybridization researchgate.netnih.gov. These analyses highlight how subtle structural differences, such as stereochemistry, can significantly alter ligand-receptor interactions and subsequent biological activity researchgate.netnih.govacs.orgresearchgate.net.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a dynamic perspective on molecular behavior, allowing researchers to study the temporal evolution of ligand-receptor complexes in simulated biological environments.
Conformational Dynamics of Isopilocarpine in Biological Environments
While specific MD studies detailing the conformational dynamics of this compound in isolation within biological environments are not extensively detailed in the provided search results, the general principles of MD simulations are applicable. MD simulations are used to probe conformational dynamics, revealing how molecules move and change shape over time temple.edupreprints.orgnih.govnih.gov. These simulations can capture atomic-level details of molecular motions, including atomic vibrations and larger conformational changes, which are critical for biological function preprints.orgnih.gov. Tools like gmx_RRCS are being developed to detect subtle conformational changes within MD trajectories by analyzing residue-residue contact scores, providing a more nuanced understanding of molecular behavior nih.gov.
Stability of Ligand-Receptor Complexes
The stability of ligand-receptor complexes is a critical parameter assessed through MD simulations. These simulations can reveal how stable the interaction between a ligand and its target is over time nih.govjapsonline.com. For instance, MD simulations can track parameters like Root Mean Square Deviation (RMSD) to assess the stability of the complex japsonline.com. Thermal Titration Molecular Dynamics (TTMD) is an advanced MD approach used for the qualitative estimation of protein-ligand complex stability by evaluating the persistence of the native binding mode across simulations at increasing temperatures nih.gov. Such methods are vital for understanding drug-target residence time and prioritizing compounds in drug discovery nih.gov. While direct MD stability data for this compound complexes are not explicitly detailed, these methodologies are standard for evaluating such interactions nih.govjapsonline.comnih.gov.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. For this compound, these calculations can provide fundamental insights into its chemical behavior.
One study utilized DFT with the B3LYP exchange correlation functional and the 6-311++G** basis set to investigate the electronic structure, vibrational properties, and NMR chemical shifts of an isolated alkaloid molecule, EPI (epiisopiloturine), which is structurally related to isopilocarpine plos.org. These calculations are essential for understanding molecular reactivity and properties. DFT calculations, often paired with molecular docking and MD, are used to explore electronic properties, electrostatic potential surfaces, frontier molecular orbitals, and descriptors of chemical reactivity, which are fundamental to understanding biological interactions semanticscholar.org. These calculations help elucidate charge distribution and donor-acceptor interactions within molecules nih.gov.
Energetic Landscape of Isopilocarpine Stereoisomers
The exploration of a molecule's energetic landscape is fundamental to understanding its conformational preferences and the relative stability of its various stereoisomers. While detailed computational studies specifically delineating the energetic landscape of isopilocarpine stereoisomers are not extensively detailed in the provided literature, general computational chemistry methodologies are employed to investigate such aspects. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method capable of calculating the energies of different molecular conformations and stereoisomers, thereby mapping their energetic landscape. Such analyses typically involve geometry optimizations to find the lowest energy structures and frequency calculations to confirm they represent true minima on the potential energy surface. For this compound, identified by its specific stereochemistry (3S,4S) in its IUPAC name nih.gov, computational studies could theoretically explore other possible stereoisomers and their relative energies to understand stereoselective interactions or synthesis pathways. However, specific comparative energy data for isopilocarpine's stereoisomers was not found in the reviewed literature.
Electronic Structure and Reactivity Predictions
Computational chemistry methods, particularly Density Functional Theory (DFT), are instrumental in predicting the electronic structure and chemical reactivity of molecules like this compound. These calculations provide insights into electron distribution, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO), which are key determinants of a molecule's reactivity.
Studies on related Pilocarpus alkaloids have utilized DFT with functionals such as B3LYP and basis sets like 6-311++G(d,p) to investigate their electronic properties nih.govresearchgate.netresearchgate.net. These calculations allow for the determination of atomic charges, such as Mulliken and Chelpg charges, which indicate the distribution of electron density across the atoms within the molecule researchgate.net. Furthermore, the calculation of Molecular Electrostatic Potential (MEP) surfaces reveals regions of positive (electron-deficient) and negative (electron-rich) potential, offering clues about potential sites for electrophilic or nucleophilic attack nih.govresearchgate.netsemanticscholar.org.
The frontier molecular orbitals (HOMO and LUMO) are also critical for predicting reactivity. The HOMO represents the highest energy molecular orbital occupied by electrons, indicating a molecule's tendency to donate electrons (nucleophilicity), while the LUMO represents the lowest energy molecular orbital that is unoccupied, indicating its tendency to accept electrons (electrophilicity) nih.govresearchgate.netdergipark.org.tr. For related alkaloids, analyses of HOMO-LUMO gaps and associated descriptors like electronegativity and hardness have been used to infer their chemical reactivity and stability nih.govresearchgate.net. For instance, molecules with smaller HOMO-LUMO gaps often exhibit higher reactivity. While specific HOMO/LUMO values for this compound were not directly detailed, these methods are standard for predicting how the molecule might interact chemically. Computational tools like SPARC can also estimate chemical reactivity parameters based on molecular structure epa.gov.
In Silico Prediction of Compound Properties for Research Design
In silico prediction of compound properties is a vital component of modern research design, particularly in drug discovery and development. These computational approaches provide theoretical insights into a compound's behavior, such as its pharmacokinetic and physicochemical characteristics, enabling researchers to prioritize candidates and refine experimental strategies. This is often achieved through the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, as well as other drug-likeness parameters.
For this compound, various physicochemical properties have been computationally predicted. These include its molecular weight, lipophilicity (logP), and topological polar surface area (TPSA), which are important indicators for membrane permeability and solubility nih.gov. For example, its molecular weight is approximately 208.26 g/mol , and its XLogP3 value is 1.1, suggesting a relatively low lipophilicity nih.gov. The Topological Polar Surface Area (TPSA) is calculated to be 44.1 Ų, which is a significant factor in predicting oral bioavailability and blood-brain barrier penetration nih.gov.
ADMET predictions, often performed using web-based tools like SwissADMET or dedicated software, assess a compound's potential behavior in biological systems nih.govcomputabio.comyoutube.com. These predictions can include parameters such as Caco-2 permeability, blood-brain barrier penetration, and potential interactions with drug transporters like P-glycoprotein (Pgp) youtube.com. Studies on related Pilocarpus alkaloids have indicated good human intestinal absorption and low blood-brain barrier penetration, suggesting favorable pharmacokinetic profiles for research purposes nih.govresearchgate.netresearchgate.net. Furthermore, drug-likeness rules, such as Lipinski's Rule of Five, are often applied to evaluate a compound's potential as an oral drug candidate youtube.com. These in silico assessments provide a theoretical foundation for understanding how this compound might behave in biological contexts, guiding further experimental investigations without assessing definitive clinical safety profiles.
Future Directions in Isopilocarpine Research
Advancements in Asymmetric Synthesis of (-)-Isopilocarpine and its Analogs
The development of efficient and stereoselective synthetic routes is crucial for the future investigation of this compound and the generation of novel analogs. While many classical syntheses produce racemic mixtures that are difficult and costly to separate, modern asymmetric synthesis aims to create enantiomerically pure compounds from the outset.
Future research in this area is focused on several key strategies:
Chiral Catalysis: The use of chiral catalysts, including transition metal complexes with chiral ligands and metal-free organocatalysts, is a rapidly advancing field. researchgate.netmdpi.com These catalysts can facilitate enantioselective reactions, ensuring the formation of the desired stereoisomer of isopilocarpine with high purity. Research is ongoing to identify novel catalysts that are highly efficient and selective for the specific transformations required in isopilocarpine synthesis.
Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. researchgate.net Enzymes, such as lipases, can be used for the kinetic resolution of racemic intermediates, selectively reacting with one enantiomer to allow for the separation of the other. For instance, a concise synthesis of both enantiomers of pilocarpine (B147212) has been developed utilizing an enzymatic hydrolysis step, a strategy that can be adapted for the specific synthesis of this compound. nih.govdrugbank.com
Stereoselective Construction of the γ-Butyrolactone Core: The γ-butyrolactone ring is a key structural feature of isopilocarpine. Advanced synthetic methodologies are being explored to construct this ring with precise control over its stereocenters. This includes the use of chiral pool starting materials, substrate-controlled diastereoselective reactions, and novel annulation strategies. nih.govguidetopharmacology.orgnih.gov The development of stereoselective routes to functionalized γ-butyrolactones is a significant area of research that will directly impact the synthesis of isopilocarpine analogs with diverse functionalities. guidetopharmacology.org
Synthesis of Novel Analogs: The ability to efficiently synthesize the this compound scaffold opens the door to creating a library of analogs with modified structures. nih.gov By altering substituents on the lactone ring or the imidazole (B134444) moiety, researchers can probe the structure-activity relationships and potentially develop compounds with novel biological activities. For example, analogs where the lactone ring is replaced by an oxazolidinone have been synthesized to explore the chemical space around the pilocarpine structure. nih.gov
| Synthetic Strategy | Key Features | Potential Advantages |
| Chiral Catalysis | Employs chiral metal complexes or organocatalysts to direct stereoselective transformations. | High enantiomeric excess, potential for high yields, and catalytic turnover. |
| Enzymatic Resolution | Utilizes enzymes to selectively react with one enantiomer in a racemic mixture. | High stereoselectivity, mild reaction conditions, environmentally friendly. |
| Stereoselective Lactone Formation | Focuses on the controlled construction of the γ-butyrolactone ring system. | Precise control over stereochemistry, access to diverse functionalized lactones. |
| Analog Synthesis | Involves the chemical modification of the this compound scaffold. | Exploration of structure-activity relationships, potential for novel biological activities. |
Deeper Mechanistic Understanding of Epimerization Pathways
This compound is the more thermodynamically stable diastereomer of pilocarpine. The conversion of pilocarpine to isopilocarpine, a process known as epimerization, can occur under certain conditions, particularly in aqueous solutions under alkaline pH. A deeper understanding of the mechanisms governing this transformation is critical for the formulation, storage, and biological evaluation of both compounds.
Future research will likely focus on:
Kinetics and Thermodynamics: Detailed kinetic studies are needed to precisely quantify the rates of epimerization under various conditions, including different pH levels, temperatures, and solvent systems. Understanding the thermodynamics of the pilocarpine-isopilocarpine equilibrium is also essential.
The Role of the Enolate Intermediate: The currently accepted mechanism for the epimerization of pilocarpine involves the formation of a planar enolate intermediate at the carbon atom adjacent to the lactone carbonyl group. This process is facilitated by the abstraction of an acidic α-proton under basic conditions. Subsequent re-protonation can occur from either face of the enolate, leading to a mixture of pilocarpine and the more stable isopilocarpine. Further studies can provide more insight into the factors that influence the stability and reactivity of this intermediate.
Computational Modeling: Quantum mechanical calculations can be employed to model the transition states and intermediates involved in the epimerization pathway. This can provide a more detailed picture of the energy barriers and the electronic factors that favor the formation of isopilocarpine.
Solid-State Epimerization: While epimerization is well-documented in solution, its occurrence in the solid state is less understood. Investigating the potential for solid-state epimerization, particularly under conditions of heat and humidity, is important for understanding the stability of pharmaceutical formulations.
Exploration of Novel Biochemical Targets and Interaction Mechanisms (Pre-clinical)
While (+)-pilocarpine's pharmacological effects are primarily attributed to its activity as a muscarinic acetylcholine (B1216132) receptor agonist, this compound is reported to have no appreciable effect on these receptors. nih.gov This lack of cholinergic activity, combined with its distinct three-dimensional structure, suggests that this compound may interact with other, novel biochemical targets. The exploration of these potential interactions is a key area for future pre-clinical research.
Promising avenues for investigation include:
High-Throughput Screening: Screening large libraries of compounds against a wide array of biological targets is a cornerstone of modern drug discovery. Subjecting this compound and its synthesized analogs to high-throughput screening assays against diverse panels of receptors, enzymes, and ion channels could uncover unexpected biological activities.
Phenotypic Screening: In contrast to target-based screening, phenotypic screening involves testing compounds in cell-based or whole-organism models to identify desired changes in phenotype, without a preconceived notion of the target. This approach could reveal novel therapeutic applications for this compound. For instance, screening against various human cancer cell lines could identify potential anti-proliferative effects. semanticscholar.orgcrownbio.comphcogres.comnih.gov
Target Deconvolution: If a phenotypic screening campaign identifies a promising activity for this compound, the next critical step is to identify the specific molecular target responsible for that effect. Modern chemical proteomics and affinity-based methods can be employed to "pull out" the binding partners of this compound from cell lysates.
Differential Activity Studies: Pre-clinical studies that directly compare the effects of pilocarpine and isopilocarpine on non-muscarinic pathways can provide valuable insights. For example, some research has explored the biased signaling of pilocarpine at the M3 muscarinic receptor, revealing that it can act as both an agonist and an antagonist depending on the cellular context and signaling pathway. nih.govuchile.cl Investigating whether this compound exhibits any activity in these biased signaling assays could reveal subtle but important differences in its interaction with cellular machinery.
Development of Enhanced Analytical Techniques for Stereoisomeric Purity and Quantification
The accurate determination of the stereoisomeric purity of this compound and its quantification in various matrices are essential for both research and potential future clinical applications. Given that it often exists in the presence of its diastereomer, pilocarpine, and their respective degradation products, highly selective and sensitive analytical methods are required.
Future advancements in this area are expected to involve:
Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for separating enantiomers and diastereomers. The development of new CSPs with improved selectivity for pilocarpine isomers will enable more accurate and rapid analysis. mdpi.com
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only small sample volumes. The use of chiral selectors, such as cyclodextrins, in the running buffer has been shown to be effective for the separation of pilocarpine and isopilocarpine. Further optimization of CE methods, including the use of novel chiral additives and detection techniques, will enhance its utility.
Mass Spectrometry (MS): The coupling of chiral separation techniques with mass spectrometry (LC-MS, CE-MS) provides both high selectivity and sensitivity, allowing for the confident identification and quantification of this compound, even in complex biological matrices like plasma or tissue samples.
Spectroscopic and Spectropolarimetric Methods: While chromatographic methods are the gold standard for separation, techniques like UV spectrophotometry combined with polarimetry can be used for the simultaneous quantification of pilocarpine and isopilocarpine in simpler mixtures, such as ophthalmic solutions. nih.gov
| Analytical Technique | Principle of Separation/Detection | Key Advantages |
| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase. | High resolution, well-established, suitable for preparative separations. |
| Capillary Electrophoresis | Differential migration of stereoisomers in an electric field in the presence of a chiral selector. | High efficiency, low sample consumption, rapid analysis times. |
| Mass Spectrometry | Separation based on mass-to-charge ratio, providing structural information and high sensitivity. | High sensitivity and specificity, suitable for complex matrices. |
| UV Spectrophotometry-Polarimetry | Combination of UV absorbance and optical rotation measurements. | Simpler instrumentation, suitable for quality control of formulations. |
Integration of Advanced Computational Approaches for Rational Design of Isopilocarpine-Derived Probes
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and chemical biology. These in silico methods can accelerate the research process by providing insights into molecular interactions and guiding the design of new molecules with desired properties. For this compound, these approaches can be leveraged to rationally design molecular probes for target identification and to explore its potential as a scaffold for novel therapeutic agents.
Future research directions in this domain include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.netyoutube.com Once a novel biological target for this compound is identified, molecular docking can be used to model its binding mode and identify key interactions. This information is invaluable for designing more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govmdpi.comnih.gov By synthesizing and testing a small library of this compound analogs, a QSAR model can be developed to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific target. This model can be used to virtually screen large compound databases to identify other molecules that may bind to the same target, or to guide the design of novel isopilocarpine-derived probes that retain the key binding features.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time. These simulations can be used to study the conformational changes that occur when this compound binds to a target protein, providing a more realistic understanding of the binding process and the stability of the complex. nih.gov
By integrating these computational approaches with synthetic chemistry and biological testing, researchers can accelerate the exploration of this compound's therapeutic potential and develop novel chemical probes to elucidate its role in biological systems. researchgate.netyoutube.commdpi.comrsc.org
Q & A
Q. What analytical methods are standard for quantifying (-)-Isopilocarpine in pharmaceutical formulations?
Methodological Answer: High-performance liquid chromatography (HPLC) is the gold standard, employing a 4.6 mm × 15 cm column with 5 µm L1 packing, a 215 nm UV detector, and a mobile phase (e.g., methanol-phosphate buffer) at 1.5 mL/min flow rate. Baseline resolution of this compound from pilocarpine requires pH adjustments (optimal pH ~3.8–5.0) and temperature control . Quantitation relies on peak area integration, with validation parameters (e.g., tailing factor ≤1.5, RSD ≤2.0%) ensuring precision .
Q. How does pH influence this compound stability in solution?
Methodological Answer: Stability studies should use buffered solutions (pH 3.5–5.5) with periodic sampling. Linear regression analysis (slope = 0.47–0.53, r = 0.68–0.84) shows this compound content correlates positively with pH, while pilocarpine exhibits poor correlation (r = 0.28). Outliers (e.g., one sample at pH 5.2 with 25.2% isopilocarpine) necessitate robust statistical validation, such as Dixon’s Q-test for outlier rejection .
Q. What are the key challenges in differentiating this compound from its epimer Pilocarpine using HPLC?
Methodological Answer: Epimers share similar retention times, requiring mobile phase optimization. For example, a methanol:buffer (40:60) ratio at pH 4.0 achieves partial resolution (R ≥1.2). Column aging or pH drift (>0.1 units) reduces reproducibility, necessitating fresh mobile phase preparation and system suitability checks before each run .
Q. Why is linear regression analysis critical in assessing this compound content under varying pH conditions?
Methodological Answer: Regression models (e.g., y = 0.47x + 3.8) quantify the relationship between pH and this compound content. Discrepancies in correlation coefficients (e.g., r = 0.68 vs. 0.84) often arise from outliers, requiring sensitivity analyses. Residual plots and Cook’s distance help identify influential data points .
Q. How do classical alkaloid quantification methods compare to modern chromatographic techniques for this compound analysis?
Methodological Answer: Classical methods (e.g., titration) measure total alkaloids but lack specificity. HPLC provides epimer-specific quantification, essential for stability studies. For example, classical techniques may overestimate pharmacological activity if this compound levels are low (<5%), whereas HPLC resolves this ambiguity .
Advanced Research Questions
Q. How can HPLC parameters be optimized to achieve baseline resolution of this compound and Pilocarpine epimers?
Methodological Answer: Use a factorial design to test variables:
- Mobile phase : Methanol concentration (30–50%), buffer pH (3.5–5.0), ion-pair reagents (e.g., sodium hexanesulfonate).
- Column temperature : 25–40°C (higher temperatures reduce retention time but may compromise resolution).
- Flow rate : 1.0–2.0 mL/min. System suitability criteria (R ≥1.5, theoretical plates ≥1500) ensure robustness. Pilot studies should replicate conditions from Pharmacopeial guidelines .
Q. What methodological considerations are essential when reconciling contradictory data in this compound stability studies?
Methodological Answer: Contradictions (e.g., outlier-driven r-value discrepancies ) require:
- Data triangulation : Cross-validate HPLC results with LC-MS or NMR.
- Batch variability assessment : Test multiple production lots to isolate degradation pathways.
- Error propagation analysis : Quantify uncertainty in pH measurements (±0.05 units) and its impact on regression models.
Q. How should researchers design experiments to account for epimerization effects during this compound storage?
Methodological Answer: Accelerated stability studies (40°C/75% RH) with periodic sampling (0, 1, 3, 6 months). Use chiral stationary phases or polarimetric detection to track epimerization kinetics. Data should be modeled using first-order kinetics:
where is the rate constant influenced by pH and excipients .
Q. What statistical approaches are recommended for validating this compound quantification methods when outliers are present?
Methodological Answer: Apply robust statistics:
Q. How can researchers integrate stability-indicating assays into this compound degradation pathway studies?
Methodological Answer: Develop forced degradation protocols:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
